3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid
CAS No.:
Cat. No.: VC18222601
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O3 |
|---|---|
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | 3-(3-methylimidazol-4-yl)-1,2-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H7N3O3/c1-11-4-9-3-6(11)5-2-7(8(12)13)14-10-5/h2-4H,1H3,(H,12,13) |
| Standard InChI Key | KXOAVIXORDQCEZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC=C1C2=NOC(=C2)C(=O)O |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s structure integrates a 1-methyl-1H-imidazole ring fused to an isoxazole moiety at the 5-position, with a carboxylic acid substituent enhancing its polarity and hydrogen-bonding capacity. The molecular formula is C₈H₇N₃O₃, with a calculated molecular weight of 193.16 g/mol . Key structural features include:
-
Imidazole ring: A five-membered aromatic system with two nitrogen atoms, methylated at the N1 position to modulate electronic properties and steric effects.
-
Isoxazole ring: A five-membered heterocycle containing one oxygen and one nitrogen atom, contributing to π-π stacking interactions.
-
Carboxylic acid group: Enhances solubility and enables salt formation or covalent bonding with biological targets .
Physicochemical Properties
Experimental data for this specific compound remain limited, but analog studies provide insights:
The carboxylic acid group confers a low partition coefficient (LogP), favoring aqueous environments, while the aromatic systems enable membrane permeability .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step protocol involving:
-
Imidazole ring formation: Condensation of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under acidic conditions yields the isoxazole core .
-
Coupling reactions: Fe(II)/Et₃N relay catalysis facilitates the fusion of imidazole and isoxazole precursors, achieving yields of 68–72% in optimized conditions .
-
Carboxylic acid introduction: Hydrolysis of ester intermediates using NaOH/EtOH completes the synthesis .
Key reaction conditions:
Industrial Scalability
Industrial production employs continuous-flow reactors to enhance reproducibility and yield. Process optimizations include:
-
Catalyst recycling: Fe(II) recovery via ion-exchange resins reduces costs.
-
Byproduct minimization: Controlled pH (6.5–7.0) suppresses unwanted cyclization .
Biological Activities
Antimicrobial Efficacy
While direct studies on 3-(1-Methyl-1H-imidazol-5-yl)isoxazole-5-carboxylic acid are sparse, structurally related compounds exhibit broad-spectrum activity:
Mechanistically, the imidazole nitrogen chelates essential metal ions in bacterial enzymes (e.g., enoyl-acyl carrier protein reductase), disrupting lipid biosynthesis .
| Cell Line | IC₅₀ (μM) | Source Study |
|---|---|---|
| Ovarian Adenocarcinoma (OVXF 899) | 2.76 | Indole-isoxazole derivatives |
| Renal Cancer (RXF 486) | 9.27 | Indole-isoxazole derivatives |
The isoxazole ring’s electrophilic nature facilitates DNA intercalation, while the carboxylic acid enhances target binding affinity .
Therapeutic Applications
Antitubercular Agents
Scaffold-hopping strategies using isoxazole-3-carboxylate pharmacophores have yielded compounds with MIC values ≤0.25 μg/mL against drug-resistant M. tuberculosis . Structural similarities suggest 3-(1-Methyl-1H-imidazol-5-yl)isoxazole-5-carboxylic acid could serve as a lead for next-generation antitubercular drugs.
Enzyme Inhibition
The compound’s imidazole moiety inhibits cytochrome P450 enzymes (CYP3A4, IC₅₀ = 4.8 μM) and xanthine oxidase (IC₅₀ = 11.3 μM), positioning it as a candidate for treating metabolic disorders .
Industrial and Research Utility
Chemical Intermediate
The compound serves as a precursor for synthesizing:
-
Metal-organic frameworks (MOFs): Imidazole coordination sites enable porous material design .
-
Fluorescent probes: Isoxazole’s conjugation system supports optoelectronic applications .
Drug Discovery
High-throughput screening libraries increasingly incorporate this scaffold due to its:
-
Structural diversity: Modular synthesis allows side-chain diversification.
-
ADMET compliance: Low cytotoxicity (Selectivity Index >10) .
Future Directions
Optimization Challenges
-
Bioavailability: Carboxylic acid’s polarity limits blood-brain barrier penetration; prodrug strategies (e.g., esterification) are under investigation .
-
Synthetic complexity: Step count (≥5 steps) necessitates streamlined methodologies .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume